molecular formula C16H15F2NOS2 B2443081 (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone CAS No. 1705251-95-1

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone

Cat. No.: B2443081
CAS No.: 1705251-95-1
M. Wt: 339.42
InChI Key: WBIGIQQLGLJHMX-UHFFFAOYSA-N
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Description

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C16H15F2NOS2 and its molecular weight is 339.42. The purity is usually 95%.
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Properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NOS2/c17-12-1-2-14(18)13(9-12)15-3-5-19(6-8-22-15)16(20)11-4-7-21-10-11/h1-2,4,7,9-10,15H,3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIGIQQLGLJHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a thiazepane ring substituted with a difluorophenyl group and a thiophenyl moiety. Its molecular formula is C₁₈H₁₈F₂N₂OS, with a molecular weight of 363.4 g/mol. The structural characteristics contribute to its biological activity by influencing interactions with biological targets.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit antibacterial activity . A study demonstrated that derivatives of thiazepanes possess significant efficacy against various bacterial strains, including those resistant to conventional antibiotics . These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Anticancer Activity

Preliminary investigations have shown that the compound may also have anticancer properties . In vitro studies indicated that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Specifically, it was observed to affect signaling pathways associated with tumor growth and metastasis.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar thiazepane derivatives have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Receptor Activity : The compound may interact with various receptors in cancer cells, altering their signaling pathways and leading to reduced cell viability.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of thiazepane derivatives against multi-drug resistant strains. The results showed that the compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as effective alternatives .

Study 2: Anticancer Properties

In another study focusing on anticancer activity, this compound was tested on human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth at low concentrations .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialMulti-drug resistant bacteriaSignificant reduction in bacterial growth
AnticancerHuman breast cancer cellsInduction of apoptosis and cell cycle arrest

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone?

  • Methodology : Multi-step synthesis typically involves:

Thiazepane ring formation : Cyclization of precursors (e.g., cysteamine derivatives) under reflux with catalysts like BF₃·Et₂O .

Functionalization : Introduction of 2,5-difluorophenyl via Friedel-Crafts alkylation or nucleophilic aromatic substitution, requiring anhydrous conditions and Lewis acids (e.g., AlCl₃) .

Methanone linkage : Coupling the thiazepane intermediate with thiophene-3-carboxylic acid derivatives using coupling agents (e.g., EDCI/HOBt) in DMF .

  • Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (>60%) require strict temperature control (0–5°C for exothermic steps) and inert atmospheres .

Q. How can structural characterization be reliably performed for this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of difluorophenyl and thiophene substituents. ¹⁹F NMR resolves fluorine environments .
  • Mass Spectrometry : HRMS (ESI+) validates molecular formula (e.g., C₁₈H₁₄F₂NOSS⁺) .
  • X-ray Crystallography : Resolves spatial arrangement of the thiazepane ring and steric effects from fluorinated groups .
    • Challenges : Low solubility in common solvents (e.g., CDCl₃) may necessitate deuterated DMSO for NMR .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Screening :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence polarization assays .
  • Cellular toxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
    • Structure-Activity Relationship (SAR) : Compare with analogs lacking fluorine or thiophene groups to identify critical pharmacophores .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity and binding affinity?

  • Mechanistic Insight :

  • Electron-withdrawing effects : The 2,5-difluorophenyl group stabilizes transition states in SNAr reactions and enhances electrophilicity at the thiazepane sulfur .
  • Lipophilicity : Fluorine increases logP (measured via HPLC), improving blood-brain barrier penetration in preclinical models .
    • Experimental Validation : Replace fluorine with chlorine or hydrogen to quantify electronic contributions via Hammett plots .

Q. What strategies resolve contradictions in reported biological activity data across analogs?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent effects .
  • Assay conditions : Validate pH and ionic strength (e.g., Tris buffer vs. PBS) using orthogonal methods (SPR vs. fluorescence) .
    • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables impacting activity .

Q. Can computational modeling predict metabolic stability or off-target interactions?

  • Methods :

  • Docking Studies : Use AutoDock Vina to simulate binding to CYP450 isoforms (e.g., CYP3A4) .
  • MD Simulations : AMBER force fields assess conformational flexibility of the thiazepane ring in aqueous environments .
    • Validation : Compare predicted metabolites (e.g., via GLORYx) with LC-MS/MS data from hepatocyte incubations .

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